molecular formula C9H18FN B1485716 [(1-Fluorocyclopentyl)methyl](propan-2-yl)amine CAS No. 1860475-78-0

[(1-Fluorocyclopentyl)methyl](propan-2-yl)amine

Cat. No. B1485716
CAS RN: 1860475-78-0
M. Wt: 159.24 g/mol
InChI Key: FBKFYULKZBRDAB-UHFFFAOYSA-N
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Description

(1-Fluorocyclopentyl)methyl](propan-2-yl)amine, also known as 1-Fluorocylopropan-2-amine or FMPA, is an organic compound that is commonly used in scientific research. It is a versatile compound with a wide range of applications in research, including synthesis of various molecules, as a reagent, and in biochemistry and physiology.

Scientific Research Applications

FMPA is widely used in scientific research, particularly in the field of organic synthesis. It is a valuable reagent for the synthesis of various molecules, including drugs, polymers, and other organic compounds. It is also used to produce fluorinated compounds, which are useful in biochemistry and physiology. Additionally, FMPA is used as a catalyst in various reactions, such as esterification and hydrolysis.

Mechanism of Action

FMPA acts as a nucleophile in many reactions, meaning it can react with electrophiles to form new molecules. It is also a strong base, allowing it to deprotonate molecules, which can be used in various reactions. Additionally, FMPA is a strong reducing agent, meaning it can reduce other molecules.
Biochemical and Physiological Effects
FMPA has a range of biochemical and physiological effects. It is known to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can affect a range of physiological processes, including learning and memory. Additionally, FMPA has been shown to interact with various receptors, including GABA and 5-HT receptors, which can affect a range of physiological processes.

Advantages and Limitations for Lab Experiments

FMPA is a versatile compound with a wide range of applications in scientific research. It is relatively easy to synthesize and is cost-effective, making it a popular choice for researchers. Additionally, it is a strong nucleophile, base, and reducing agent, making it useful for a variety of reactions. However, it is important to note that FMPA is a highly toxic compound and should be handled with care.

Future Directions

There are a number of potential future directions for research involving FMPA. For example, further research could be conducted to explore the biochemical and physiological effects of FMPA on various receptors and enzymes. Additionally, research could be conducted to explore the potential applications of FMPA in drug development and other areas. Finally, research could be conducted to explore the potential of FMPA as a catalyst for various reactions.

properties

IUPAC Name

N-[(1-fluorocyclopentyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FN/c1-8(2)11-7-9(10)5-3-4-6-9/h8,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKFYULKZBRDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1(CCCC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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